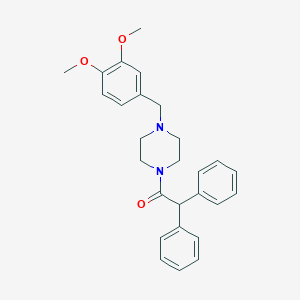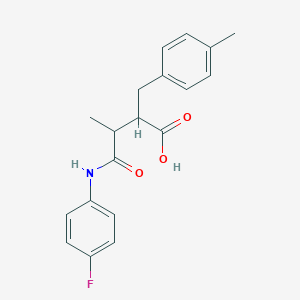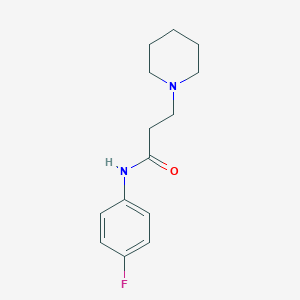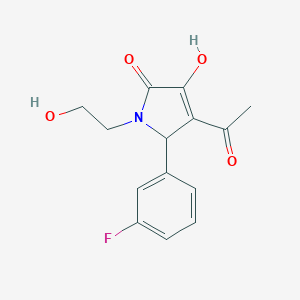
4-Methylphenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 3-phenylacrylate is a chemical compound that belongs to the class of phenylacrylates. This compound has been widely used in scientific research for its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 4-Methylphenyl 3-phenylacrylate is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-Methylphenyl 3-phenylacrylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methylphenyl 3-phenylacrylate in lab experiments is its unique properties and potential applications. This compound has been widely used in various scientific research fields such as organic chemistry, medicinal chemistry, and material science. However, one of the main limitations of using this compound is its potential toxicity. Therefore, it is important to handle this compound with caution and follow proper safety procedures.
Orientations Futures
There are several future directions for the research of 4-Methylphenyl 3-phenylacrylate. One potential direction is the development of novel anticancer agents based on the structure of this compound. Another potential direction is the synthesis of novel materials with unique properties based on the building block of this compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 4-Methylphenyl 3-phenylacrylate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. The synthesis method of this compound involves the reaction between 4-methylphenyl magnesium bromide and ethyl phenyl ketone in the presence of a catalyst. This compound has been studied for its potential as an anticancer agent and has been shown to have anti-inflammatory and antioxidant properties. However, caution must be taken when handling this compound due to its potential toxicity. Finally, there are several future directions for the research of this compound, including the development of novel anticancer agents and the synthesis of novel materials with unique properties.
Méthodes De Synthèse
The synthesis method of 4-Methylphenyl 3-phenylacrylate involves the reaction between 4-methylphenyl magnesium bromide and ethyl phenyl ketone in the presence of a catalyst such as copper iodide. This reaction results in the formation of 4-Methylphenyl 3-phenylacrylate in good yields. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
4-Methylphenyl 3-phenylacrylate has been used in various scientific research fields such as organic chemistry, medicinal chemistry, and material science. In organic chemistry, this compound has been used as a starting material for the synthesis of various other compounds. In medicinal chemistry, 4-Methylphenyl 3-phenylacrylate has been studied for its potential as an anticancer agent. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Nom du produit |
4-Methylphenyl 3-phenylacrylate |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(4-methylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ |
Clé InChI |
IANCOMABALMZHX-FMIVXFBMSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)







![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)